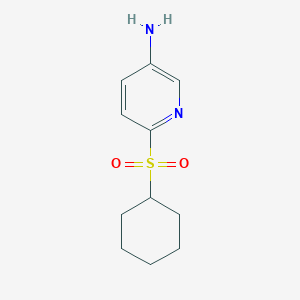

![molecular formula C14H18ClNO4S B2409283 1-{3-[(4-氯苄基)磺酰基]-2-羟丙基}-2-吡咯烷酮 CAS No. 285986-57-4](/img/structure/B2409283.png)

1-{3-[(4-氯苄基)磺酰基]-2-羟丙基}-2-吡咯烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a sulfone derivative . Sulfone derivatives are an important class of bioactive compounds with a wide range of biological activity .

Synthesis Analysis

The synthesis of sulfone derivatives like “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” often involves reactions that generate sulfonyl radicals . These radicals can trigger ring-closing sulfonylation and multicomponent reactions . The electrophilic substitution reactions of benzene, a component of the molecule, involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis

The molecular formula of “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is C14H18ClNO4S . The structure of this compound was confirmed by spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses .Chemical Reactions Analysis

Sulfone derivatives like “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” can undergo various chemical reactions. For instance, sodium sulfinates, which are related to sulfones, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .科学研究应用

抗病毒活性

该化合物的合成涉及从4-氯苯甲酸开始的几个步骤。 值得注意的是,由此衍生的化合物7b和7i表现出抗烟草花叶病毒(TMV)活性 。这种抗病毒潜力可以在病毒学研究中进一步探索。

抗菌和抗真菌特性

磺酰胺衍生物,包括含有1,3,4-噻二唑部分的那些,与抗菌和抗真菌活性有关 。研究该化合物对细菌和真菌病原体的功效可能很有价值。

除草应用

磺酰胺衍生物因其在农业中的除草特性而被研究 。探索1-{3-[(4-氯苄基)磺酰基]-2-羟丙基}-2-吡咯烷酮是否能抑制杂草生长或保护作物将很有趣。

抗惊厥潜力

某些1,3,4-噻二唑表现出抗惊厥作用 。研究该化合物是否具有类似的性质可能有助于神经学研究。

肿瘤细胞生长抑制

以前的工作合成了相关的2-烷硫基-5-(3,4,5-三甲氧基苯基)-1,3,4-噻二唑衍生物来抑制肿瘤细胞生长 。考虑到该化合物的结构相似性,可能值得探索其对癌细胞的影响。

预防烟草花叶病毒 (TMV)

虽然该家族中的一些化合物没有显示出预期的抗TMV活性,但进一步研究1-{3-[(4-氯苄基)磺酰基]-2-羟丙基}-2-吡咯烷酮对TMV的保护作用可能很有价值 .

作用机制

While the specific mechanism of action for “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is not available, sulfone derivatives have been studied for their potential biological activities. For instance, sulfonylureas, a class of sulfone derivatives, provoke a brisk release of insulin from the pancreas by acting on the sulfonylurea receptors (SUR1) on the pancreatic β cell membrane .

安全和危害

While specific safety and hazard information for “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is not available, it’s important to handle all chemical substances with care. For instance, 4-Chlorobenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

未来方向

属性

IUPAC Name |

1-[3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4S/c15-12-5-3-11(4-6-12)9-21(19,20)10-13(17)8-16-7-1-2-14(16)18/h3-6,13,17H,1-2,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSKVDOGVAXUJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

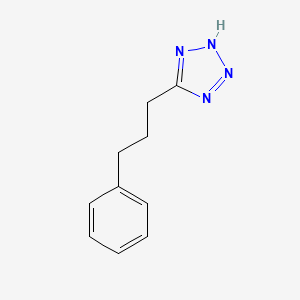

![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)

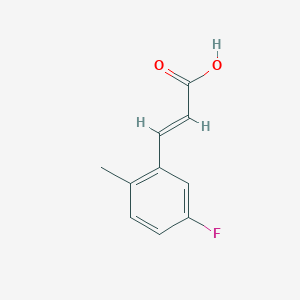

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)

![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)

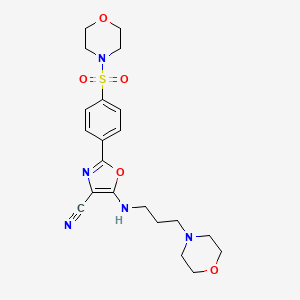

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)

![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)

![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)

![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)

![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)

![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)